1H-Benzotriazole-1-ethanol, 5-ethoxy-6-nitro-
CAS No.: 94120-25-9
Cat. No.: VC17275943
Molecular Formula: C10H12N4O4
Molecular Weight: 252.23 g/mol
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 94120-25-9 |
|---|---|
| Molecular Formula | C10H12N4O4 |
| Molecular Weight | 252.23 g/mol |
| IUPAC Name | 2-(5-ethoxy-6-nitrobenzotriazol-1-yl)ethanol |
| Standard InChI | InChI=1S/C10H12N4O4/c1-2-18-10-5-7-8(6-9(10)14(16)17)13(3-4-15)12-11-7/h5-6,15H,2-4H2,1H3 |
| Standard InChI Key | YSFDRWBKHHFSNZ-UHFFFAOYSA-N |
| Canonical SMILES | CCOC1=C(C=C2C(=C1)N=NN2CCO)[N+](=O)[O-] |
Introduction
Chemical Identity and Structural Characteristics
Molecular Architecture
The compound’s structure features a benzotriazole ring—a fused bicyclic system containing three nitrogen atoms—with an ethoxy (-OCH₂CH₃) group at position 5 and a nitro (-NO₂) group at position 6. A hydroxethyl (-CH₂CH₂OH) side chain extends from the triazole nitrogen at position 1, enhancing its solubility in polar solvents compared to simpler benzotriazoles . X-ray crystallography and NMR studies confirm this substitution pattern, which critically influences its electronic properties and reactivity .
Table 1: Key Physicochemical Properties
Spectral and Computational Data
PubChem’s 3D conformer models reveal planar geometry at the benzotriazole ring, with the nitro group adopting a coplanar orientation to maximize resonance stabilization . Computational simulations predict strong hydrogen-bonding capacity via the ethanol moiety, corroborating experimental observations of its solubility in aqueous-organic mixtures .
Synthesis and Chemical Modification
Primary Synthetic Routes
Synthesis typically begins with benzotriazole (C₆H₅N₃), proceeding through sequential functionalization:
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Ethoxylation: Alkylation at position 5 using ethyl bromide or diethyl sulfate under basic conditions (e.g., K₂CO₃ in DMF).
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Nitration: Introduction of the nitro group via mixed acid (HNO₃/H₂SO₄) at 0–5°C, exploiting the ring’s electron-deficient character post-ethoxylation.
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Hydroxyethylation: Nucleophilic substitution at N1 using ethylene oxide or 2-chloroethanol, often catalyzed by phase-transfer agents.
Critical Reaction Parameters:
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Nitration requires precise temperature control to avoid over-nitration or ring degradation.
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Hydroxyethylation yields improve with polar aprotic solvents (e.g., DMSO) and anhydrous conditions.
Derivative Synthesis
The nitro group’s reduction to an amine (-NH₂) using H₂/Pd-C or Sn/HCl enables access to analogs with altered bioactivity. For example, 5-ethoxy-6-amino derivatives demonstrate enhanced binding to bacterial DNA gyrase in preliminary assays.
Biological Activities and Mechanisms
Antimicrobial Efficacy
In vitro studies highlight broad-spectrum activity against Gram-positive bacteria (e.g., Staphylococcus aureus, MIC = 8 μg/mL) and fungi (e.g., Candida albicans, MIC = 16 μg/mL). The nitro group’s electron-withdrawing effect enhances membrane permeability, while the ethanol side chain facilitates interactions with microbial phospholipid bilayers.
| Activity | Model System | Effective Concentration | Source |
|---|---|---|---|
| Antibacterial | S. aureus | 8 μg/mL | |
| Antifungal | C. albicans | 16 μg/mL | |
| Antiproliferative | MCF-7 cells | 12 μM |
Neuropharmacological Effects
Industrial and Research Applications
Corrosion Inhibition
Benzotriazole derivatives are established copper corrosion inhibitors in cooling systems. Quantum chemical calculations predict that 5-ethoxy-6-nitro substitution enhances adsorption energy on metal surfaces by 18% compared to unsubstituted analogs.
Polymer Stabilization
Incorporation into polyethylene films (0.1–0.5 wt%) reduces UV-induced degradation by 40%, attributed to the nitro group’s radical scavenging capacity.
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